molecular formula C15H17N5OS2 B5161072 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5161072
M. Wt: 347.5 g/mol
InChI Key: OUHUESWMOHSZIK-UHFFFAOYSA-N
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Description

  • The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
  • Attachment of Triazole Moiety:

    • The triazole ring can be synthesized separately and then attached to the main structure through a coupling reaction, often using reagents like copper(I) iodide and a suitable base.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the cycloheptathiophene ring, introduction of the cyano group, and attachment of the triazole moiety. Common synthetic routes may include:

    • Formation of Cycloheptathiophene Ring:

      • Starting with a suitable precursor, such as a cycloheptanone derivative, the thiophene ring can be introduced through a series of reactions involving sulfur sources and cyclization agents.

    Chemical Reactions Analysis

    Types of Reactions: N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    • Oxidation:

      • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
    • Reduction:

      • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.
    • Substitution:

      • The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

      Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

      Substitution: Sodium cyanide, copper(I) iodide, bases like triethylamine.

    Major Products Formed:

      Oxidation: Sulfoxides, sulfones.

      Reduction: Amines.

      Substitution: Various substituted derivatives depending on the reagents used.

    Scientific Research Applications

    N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications, including:

    • Medicinal Chemistry:

      • Potential use as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
    • Biological Research:

      • Study of its interactions with biological molecules and its effects on cellular processes.
    • Materials Science:

      • Exploration of its properties for use in advanced materials, such as organic semiconductors or catalysts.
    • Pharmaceuticals:

      • Investigation of its pharmacokinetics, pharmacodynamics, and potential therapeutic applications.

    Mechanism of Action

    The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    • Molecular Targets:

      • Enzymes, receptors, or other proteins that the compound binds to, influencing their activity.
    • Pathways Involved:

      • Signal transduction pathways, metabolic pathways, or other cellular processes that are modulated by the compound.

    Comparison with Similar Compounds

    N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:

      Similar Compounds:

    Uniqueness:

    • The combination of the cycloheptathiophene ring, triazole moiety, and cyano group in a single molecule provides unique chemical and biological properties that distinguish it from other compounds.

    Properties

    IUPAC Name

    N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H17N5OS2/c1-20-9-17-19-15(20)22-8-13(21)18-14-11(7-16)10-5-3-2-4-6-12(10)23-14/h9H,2-6,8H2,1H3,(H,18,21)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OUHUESWMOHSZIK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H17N5OS2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    347.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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